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Compound of Interest

Compound Name: CGS 35601

Cat. No.: B1668551 Get Quote

A detailed comparison of the ACE inhibitor captopril and the triple vasopeptidase inhibitor CGS
35601 in the context of cardiac remodeling, supported by experimental data. As direct

comparative studies on CGS 35601 for cardiac remodeling are limited, this guide incorporates

data from other vasopeptidase inhibitors to provide a comprehensive overview for researchers,

scientists, and drug development professionals.

Cardiac remodeling, a key pathophysiological process in the development of heart failure,

involves alterations in the size, shape, and function of the heart.[1] This guide provides a

comparative analysis of two pharmacological agents, Captopril and CGS 35601, and their

effects on this critical process. Captopril, a well-established angiotensin-converting enzyme

(ACE) inhibitor, has long been a cornerstone in the management of cardiovascular diseases.[2]

In contrast, CGS 35601 represents a newer class of drugs known as triple vasopeptidase

inhibitors. Due to the limited availability of direct experimental data on CGS 35601's effects on

cardiac remodeling, this guide will draw upon data from other vasopeptidase inhibitors, such as

omapatrilat and sampatrilat, to infer its potential therapeutic profile.

Mechanism of Action: A Tale of Two Inhibition
Strategies
Captopril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme

(ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] By blocking

ACE, captopril prevents the conversion of angiotensin I to angiotensin II, a potent

vasoconstrictor and a key driver of cardiac hypertrophy and fibrosis.[1] This reduction in

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1668551?utm_src=pdf-interest
https://www.benchchem.com/product/b1668551?utm_src=pdf-body
https://www.benchchem.com/product/b1668551?utm_src=pdf-body
https://www.benchchem.com/product/b1668551?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5192558/
https://www.benchchem.com/product/b1668551?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12346263/
https://www.benchchem.com/product/b1668551?utm_src=pdf-body
https://www.benchchem.com/product/b1668551?utm_src=pdf-body
https://www.droracle.ai/articles/231605/what-is-the-mechanism-by-which-angiotensin-converting-enzyme-ace
https://pmc.ncbi.nlm.nih.gov/articles/PMC5192558/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


angiotensin II leads to vasodilation, reduced aldosterone secretion, and ultimately, a decrease

in blood pressure and cardiac workload.[3]

CGS 35601, on the other hand, employs a broader inhibitory strategy. As a triple vasopeptidase

inhibitor, it targets not only ACE but also neutral endopeptidase (NEP) and endothelin-

converting enzyme-1 (ECE-1). The inhibition of NEP increases the levels of natriuretic

peptides, which have vasodilatory and anti-proliferative effects, while ECE-1 inhibition reduces

the production of the potent vasoconstrictor endothelin-1.[4][5] This multi-pronged approach is

hypothesized to offer enhanced cardiovascular protection compared to ACE inhibition alone.[4]
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Fig. 1: Simplified signaling pathways of Captopril and CGS 35601.
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Effects on Left Ventricular Hypertrophy
Left ventricular hypertrophy (LVH), an increase in the mass of the left ventricle, is a common

adaptive response to pressure overload that can become maladaptive.[7][8]

Captopril: Numerous studies have demonstrated the efficacy of captopril in preventing and

regressing LVH. In spontaneously hypertensive rats, early and long-term treatment with

captopril significantly reduced the left ventricular weight to body weight ratio.[7] Similarly, in a

rabbit model of aortic insufficiency, captopril attenuated the increase in left ventricular weight.[9]

CGS 35601 (inferred from vasopeptidase inhibitors): Animal studies with other vasopeptidase

inhibitors have shown promising results in reducing LVH. For instance, omapatrilat was shown

to reduce cardiac hypertrophy in rats with congestive heart failure.[10] In a study comparing

omapatrilat to captopril in cardiomyopathic hamsters, omapatrilat was more effective in

preventing adverse changes in left ventricular geometry.[11] Another vasopeptidase inhibitor,

sampatrilat, also attenuated the increase in heart weight in rats with chronic heart failure.[12]

These findings suggest that CGS 35601, through its multi-target inhibition, may offer at least

comparable, if not superior, effects on reducing LVH compared to captopril.
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Agent Animal Model
Key Findings on
LVH

Citation

Captopril
Spontaneously

Hypertensive Rats

Significantly reduced

LVW/BW ratio with

early-onset treatment.

[7]

Rabbits with Aortic

Insufficiency

Slightly attenuated the

increase in left

ventricular weight.

[9]

Rats with

Renovascular

Hypertension

Lowered heart weight. [13]

Omapatrilat
Rats with Congestive

Heart Failure

Reduced cardiac

hypertrophy

(heart/body weight

ratio).

[10]

Cardiomyopathic

Hamsters

More effective than

captopril in preventing

changes in LV

geometry.

[11]

Sampatrilat
Rats with Chronic

Heart Failure

Attenuated the

increase in heart

weight.

[12]

Impact on Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased

stiffness of the myocardium and diastolic dysfunction.[14]

Captopril: Captopril has been shown to effectively reduce cardiac fibrosis. In a study on rats

with pressure overload cardiac hypertrophy, captopril treatment led to a reduction in interstitial

fibrosis.[15] Furthermore, in spontaneously hypertensive rats, captopril markedly reduced

myocardial hydroxyproline content, a marker of collagen deposition.[7] The anti-fibrotic effects
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of ACE inhibitors are thought to be mediated by the reduction of angiotensin II, which is a

potent stimulator of fibroblast proliferation and collagen synthesis.[14]

CGS 35601 (inferred from vasopeptidase inhibitors): The dual inhibition of ACE and NEP by

vasopeptidase inhibitors is expected to provide enhanced anti-fibrotic effects. In rats with

chronic heart failure, sampatrilat attenuated the increase in collagen content of the viable left

ventricle.[12] In vitro studies with sampatrilat also demonstrated a direct inhibition of collagen

synthesis in cardiac fibroblasts.[12] Similarly, omapatrilat treatment in dogs with congestive

heart failure reduced the degree of atrial fibrosis.[16] These results suggest that CGS 35601
could be a potent agent in combating cardiac fibrosis.

Agent Animal Model
Key Findings on
Fibrosis

Citation

Captopril
Rats with Pressure

Overload

Reduced interstitial

fibrosis.
[15]

Spontaneously

Hypertensive Rats

Markedly reduced

myocardial

hydroxyproline

content.

[7]

Omapatrilat
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of atrial fibrosis.
[16]
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Myocardial Infarction

Improved collagen
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[17]
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increase in collagen

content.
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Influence on Cardiac Function
The ultimate goal of treating cardiac remodeling is to preserve or improve cardiac function.

Captopril: Captopril has been consistently shown to improve cardiac function in various

settings. In patients after myocardial infarction, captopril treatment improved left ventricular

remodeling and function, and prevented left ventricular enlargement.[18] The Survival and
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Ventricular Enlargement (SAVE) trial demonstrated that long-term captopril therapy attenuated

diastolic left ventricular dilatation at 2 years post-infarction.[19] In a rat model of heart failure

with preserved ejection fraction, captopril significantly reduced left ventricular end-diastolic

pressures and improved relaxation.[20]

CGS 35601 (inferred from vasopeptidase inhibitors): Clinical trials with omapatrilat have

provided valuable insights into the potential of vasopeptidase inhibitors to improve cardiac

function. The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events

(OVERTURE) showed that omapatrilat reduced the risk of death and hospitalization in patients

with chronic heart failure, although it was not superior to enalapril for the primary endpoint.[21]

[22][23][24] The IMPRESS trial suggested that omapatrilat could have some advantages over

lisinopril in improving clinical outcomes in patients with congestive heart failure.[25] In animal

models, sampatrilat attenuated the increase in left ventricular end-diastolic pressure in rats with

chronic heart failure.[12]
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Agent
Study
Population/Model

Key Findings on
Cardiac Function

Citation

Captopril
Patients post-

Myocardial Infarction

Improved LV

remodeling and

function, prevented LV

enlargement.

[18]

SAVE Trial (Patients

post-MI)

Attenuated diastolic

LV dilatation at 2

years.

[19]

Rats with HFpEF
Reduced LVEDP and

improved relaxation.
[20]

Omapatrilat

OVERTURE Trial

(Chronic Heart

Failure)

Reduced risk of death

and hospitalization.
[21][22][23][24]

IMPRESS Trial

(Congestive Heart

Failure)

Suggested

advantages over

lisinopril in improving

clinical outcomes.

[25]

Sampatrilat
Rats with Chronic

Heart Failure

Attenuated the

increase in LVEDP.
[12]

Experimental Protocols
Pressure Overload-Induced Cardiac Hypertrophy in Rats: This model is commonly used to

study the development of LVH and the effects of therapeutic interventions.

Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHRs).[7][15]

Induction of Hypertrophy: Aortic constriction is surgically induced to create pressure overload

on the left ventricle.[15]

Drug Administration: Captopril or the test compound is administered orally or via drinking

water for a specified period (e.g., 4-8 weeks).[7][26]
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Assessment of Cardiac Remodeling:

Echocardiography: To measure left ventricular wall thickness, internal dimensions, and

ejection fraction.

Hemodynamic Measurements: To assess blood pressure and left ventricular pressure.

Histology: Hearts are excised, weighed, and sectioned. Staining with Hematoxylin and

Eosin (H&E) is used to assess cardiomyocyte size, and Picrosirius Red or Masson's

trichrome staining is used to quantify collagen deposition (fibrosis).[15]

Biochemical Analysis: Myocardial tissue can be analyzed for hydroxyproline content as a

marker of collagen.[7]
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Fig. 2: Experimental workflow for studying cardiac hypertrophy.
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Conclusion
Captopril, as a well-established ACE inhibitor, has a proven track record in mitigating cardiac

remodeling by reducing left ventricular hypertrophy, limiting cardiac fibrosis, and improving

cardiac function. Its mechanism of action through the inhibition of the renin-angiotensin-

aldosterone system is well understood.

While direct evidence for CGS 35601's effects on cardiac remodeling is scarce, the data from

other vasopeptidase inhibitors like omapatrilat and sampatrilat suggest a promising therapeutic

potential. The triple inhibition of ACE, NEP, and ECE-1 offers a more comprehensive approach

to counteracting the neurohormonal activation that drives cardiac remodeling. The available

evidence from related compounds indicates that CGS 35601 could offer at least comparable,

and potentially superior, benefits in reducing cardiac hypertrophy and fibrosis, and improving

cardiac function compared to captopril.

However, it is crucial to underscore that these are inferences based on the broader class of

vasopeptidase inhibitors. Further preclinical and clinical studies are imperative to directly

evaluate the efficacy and safety of CGS 35601 in the context of cardiac remodeling and to

definitively establish its place in the therapeutic armamentarium against heart failure. The

potential for a higher incidence of angioedema with vasopeptidase inhibitors, as seen with

omapatrilat, also warrants careful consideration in future drug development.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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